2-Chlorobenzyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASMANVIUSSIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID3027241 | |
| Record name | 2-Chlorobenzyl chloride | |
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Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |
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| Record name | 2-Chlorobenzyl chloride | |
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| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Boiling Point |
213 °C | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Flash Point |
91 °C | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Solubility |
Solubility in water, g/100ml at 25 °C: 0.01 (very poor) | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Density |
1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Vapor Density |
Relative vapor density (air = 1): 5.5 | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Vapor Pressure |
0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02 | |
| Record name | 2-Chlorobenzyl chloride | |
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| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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CAS No. |
611-19-8, 40795-52-6 | |
| Record name | 2-Chlorobenzyl chloride | |
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| Record name | ortho-Chlorobenzyl chloride | |
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| Record name | Benzene, chloro(chloromethyl)- | |
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| Record name | 2-Chlorobenzyl chloride | |
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| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |
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| Record name | 2-Chlorobenzyl chloride | |
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| Record name | α,2-dichlorotoluene | |
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| Record name | 2-CHLOROBENZYL CHLORIDE | |
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| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Melting Point |
-17 °C | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Synthetic Methodologies and Process Innovations
Established Industrial Synthesis Pathways
The large-scale production of 2-chlorobenzyl chloride primarily relies on the chlorination of o-chlorotoluene. This process is typically carried out in closed systems to handle the hazardous materials involved safely.
The industrial synthesis of this compound often begins with the chlorination of o-chlorotoluene. google.com This reaction is conducted in a closed system to manage the reactants and byproducts. The process involves introducing chlorine gas into o-chlorotoluene, often under specific temperature and pressure conditions, to facilitate the substitution of a hydrogen atom on the methyl group with a chlorine atom. google.com To achieve a high purity of over 99%, the resulting mixture is typically subjected to fractional distillation. google.com
A common industrial method involves the chlorination of o-chlorotoluene to a certain depth, resulting in a mixed chlorinated liquid. This liquid is then pumped into a rectification still for batch fractionation to obtain the final product. google.com Continuous rectification processes have also been developed to improve efficiency and enable industrialized, continuous, and automatic production. google.com
Catalysts play a crucial role in the large-scale synthesis of this compound and its precursors. For instance, in the synthesis of chlorotoluenes, Lewis acid catalysts like ferric chloride are used to promote the chlorination of the toluene (B28343) ring. google.com The choice of catalyst can influence the isomeric distribution of the products. google.com
In related syntheses, such as the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzaldehyde (B119727), phosphorus pentachloride has been utilized as a catalyst to significantly reduce reaction times and improve yields to over 90% with purities exceeding 95%. google.comgoogle.com The reaction is typically conducted at temperatures ranging from 50°C to 200°C. google.comgoogle.com
Laboratory-Scale Preparation Techniques
In a laboratory setting, the synthesis of this compound can be achieved with more specialized reagents and conditions, allowing for greater control over the reaction.
Directed chlorination methods aim to selectively chlorinate the methyl group of 2-chlorotoluene (B165313). This can be achieved using various chlorinating agents and reaction conditions. For example, the use of specific catalysts can direct the chlorination to the desired position on the molecule. smolecule.com The chlorination of toluene in the presence of ferric chloride is a classic example of electrophilic aromatic substitution, where the catalyst helps generate the electrophile. askfilo.com
Chain initiator-mediated reactions are another approach for the synthesis of this compound. These reactions often involve free radical mechanisms. For instance, the chlorination of o-chlorotoluene can be initiated by light, which promotes the formation of chlorine radicals that then react with the methyl group. snowhitechem.com In one documented laboratory procedure, o-chlorotoluene is heated, and chlorine gas is introduced under illumination with a high-pressure mercury lamp to initiate the chlorination. snowhitechem.com
Another example of a multi-step reaction that can be performed at the lab scale involves the use of N-hydroxyphthalimide, trichloroisocyanuric acid, and cobalt(II) diacetate tetrahydrate in a dichloromethane (B109758) and methanol (B129727) solvent system at room temperature. chemicalbook.com
Multi-Step Synthetic Strategies for this compound Derivatization
This compound is a versatile building block used in various multi-step synthetic strategies to create more complex molecules. These strategies are fundamental in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aivulcanchem.com
For example, this compound can be used in the synthesis of N-aryl-N′-(2-chlorobenzoyl) thioureas through a reaction with aromatic amines and ammonium (B1175870) thiocyanate, catalyzed by polyethylene (B3416737) glycol-400. sigmaaldrich.com It is also a precursor in the synthesis of various biologically active compounds, where it undergoes condensation or acylation reactions. vulcanchem.com The derivatization of this compound often involves reactions with nucleophiles, where the chlorine atom on the benzyl (B1604629) group is displaced. researchgate.net These multi-step syntheses can be performed using parallel synthesis techniques to efficiently create libraries of related compounds for screening purposes. chimia.ch
A notable application is in the preparation of this compound Grignard reagents. patsnap.com This involves reacting this compound with magnesium, often in the presence of a catalyst, to form an organomagnesium compound that can then be used in a wide range of subsequent reactions. patsnap.com
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The free-radical chlorination of 2-chlorotoluene is a primary route for synthesizing this compound. The reaction proceeds by substituting a hydrogen atom on the methyl group with a chlorine atom. However, the reaction can continue, leading to the formation of by-products such as 2-chlorobenzal chloride and 2-chlorobenzotrichloride. guidechem.comchemicalbook.com Therefore, controlling the reaction conditions is paramount to selectively produce the desired monochlorinated product.
Key Optimization Parameters:
Chlorinating Agent and Initiator: The choice between gaseous chlorine and sulfuryl chloride as the chlorinating agent impacts the reaction setup and conditions.
Gaseous Chlorine: This method often requires initiation by UV light (photolamp or mercury immersion lamp) or heat to generate chlorine radicals. prepchem.com The reaction is typically carried out at the boiling point of 2-chlorotoluene, and chlorination is continued until a specific weight increase is achieved or the liquid temperature reaches an empirically set point (e.g., 205°C). prepchem.com
Sulfuryl Chloride: This reagent offers an alternative to gaseous chlorine and is often used with a radical initiator. Research shows that using a 1.2:1 molar ratio of 2-chlorotoluene to sulfuryl chloride and initiating the reaction with azo-bis-isobutyronitrile (AIBN) results in higher yields compared to using benzoyl peroxide. The reaction is typically run at boiling temperature for 8-10 hours. prepchem.com
Catalysis: While radical initiators are common, Lewis acid catalysts like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are also employed, particularly in processes where chlorination might occur on the aromatic ring. researchgate.net However, for side-chain chlorination, the focus is on radical initiation to avoid undesired ring substitution.
Temperature and Reaction Time: Temperature control is crucial. For chlorination with sulfuryl chloride, the reaction is maintained at boiling point for a duration of 8-10 hours, or until the evolution of gas ceases, indicating completion. prepchem.com When using gaseous chlorine, the temperature is also kept at the boiling point to facilitate the reaction. prepchem.com Insufficient reaction time leads to low conversion, while excessive time increases the formation of dichlorinated and trichlorinated by-products.
Purification: Following chlorination, the product mixture contains unreacted 2-chlorotoluene, the desired this compound, and polychlorinated by-products. Fractional distillation under vacuum is the standard method for purification. prepchem.com Innovations in this area, such as continuous rectification processes, have been developed to improve separation efficiency, reduce energy consumption, and enable a more automated and industrialized production scale. google.com
The following tables summarize research findings on the optimization of these parameters.
Table 1: Effect of Initiator on the Synthesis of this compound using Sulfuryl Chloride
This table illustrates the impact of different radical initiators on the yield of this compound when 2-chlorotoluene is chlorinated using sulfuryl chloride.
| Initiator | Molar Ratio (2-chlorotoluene:SO₂Cl₂) | Reaction Time (hours) | Yield (%) | Reference |
| Azo-bis-isobutyronitrile (AIBN) | 1.2 : 1 | 8-10 | 85 | prepchem.com |
| Benzoyl Peroxide | 1.2 : 1 | 8-10 | Lower than AIBN | prepchem.com |
| No Initiator (Sunlight) | Not Specified | Slower Reaction | Generally Lower | prepchem.com |
| No Initiator (UV Lamp) | Not Specified | Not Specified | Not Specified | prepchem.com |
Table 2: Comparison of Chlorination Methods and Conditions
This table provides a comparative overview of different chlorination methods for synthesizing this compound from 2-chlorotoluene.
| Method | Chlorinating Agent | Initiation | Temperature (°C) | Purification Method | Key Findings | Reference |
| Radical Chlorination | Sulfuryl Chloride | AIBN or Benzoyl Peroxide | Boiling Point | Vacuum Distillation | AIBN is a more effective initiator than benzoyl peroxide, yielding up to 85%. prepchem.com | prepchem.com |
| Photochlorination | Gaseous Chlorine | UV Lamp (e.g., Mercury) | Boiling Point | Vacuum Distillation | Vigorous chlorine stream is required; reaction is monitored by weight gain or temperature endpoint. prepchem.com | prepchem.com |
| Continuous Process | Gaseous Chlorine | Not Specified | 130-140 (Column Bottom) | Continuous Rectification | Improves separation efficiency and allows for industrialized, continuous production. google.com | google.com |
Kinetic studies have also been performed on the subsequent conversion of this compound to other derivatives, such as 2-chlorobenzyl alcohol, via esterification with sodium benzoate (B1203000) in the presence of phase transfer catalysts. These studies investigate the influence of stirring speed, catalyst type and loading, and temperature on the reaction, which follows pseudo first-order kinetics. researchgate.net While this is a subsequent reaction, optimizing the initial synthesis of this compound is foundational for the purity and yield of such downstream products.
Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions of the Chloromethyl Group
The presence of a chloromethyl group attached to the benzene (B151609) ring makes 2-chlorobenzyl chloride susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the benzylic carbon, displacing the chlorine atom. This reactivity is a cornerstone of its utility in organic synthesis. cymitquimica.comstarskychemical.com
Another example is the reaction with thian-4-amine under basic conditions in toluene (B28343) at temperatures between 80–100°C, which also proceeds via nucleophilic substitution. vulcanchem.com The π-system of the benzene ring can stabilize the transition state of these SN2 reactions, which often favors this pathway over an SN1 mechanism. chemtube3d.com
Hydrolytic Transformations
This compound undergoes hydrolysis, a reaction with water that leads to the formation of other compounds. This process can occur abiotically and can be followed by biological transformations.
Abiotic Hydrolysis Pathways and Intermediates (e.g., to o-chlorobenzyl alcohol)
In an aqueous environment, this compound slowly hydrolyzes to form o-chlorobenzyl alcohol. noaa.govoecd.org This abiotic process has been observed to occur with half-lives of approximately 34.9, 33.1, and 36.4 hours at pH 4.0, 7.0, and 9.0, respectively, at a temperature of 25°C. oecd.org The reaction involves the displacement of the chlorine atom in the chloromethyl group by a hydroxyl group from water. This hydrolysis also produces hydrogen chloride, which can react with metals and other materials. noaa.gov
Biotransformation of Hydrolysis Products (e.g., o-chlorobenzaldehyde, o-chlorobenzoic acid)
Following the initial abiotic hydrolysis to o-chlorobenzyl alcohol, further transformations can occur through biological processes. oecd.org In the presence of activated sludge, o-chlorobenzyl alcohol can be slowly oxidized to o-chlorobenzaldehyde and subsequently to o-chlorobenzoic acid. oecd.org Studies have shown that after 28 days, while all of the initial this compound was transformed, the degradation products consisted of 92% o-chlorobenzyl alcohol, 2% o-chlorobenzaldehyde, and 3% o-chlorobenzoic acid, indicating that these hydrolysis products are not readily biodegradable. oecd.org The biotransformation of o-chlorobenzyl alcohol can also lead to the formation of metabolites like 2-chlorohippuric acid.
Photochemical Reactivity
The synthesis of chlorinated benzyl (B1604629) compounds often involves photochemical reactions. google.com The chlorination of toluene's side chain can be initiated by ultraviolet (UV) light, leading to the formation of monochlorobenzyl, dichlorobenzyl, and trichlorobenzyl derivatives. google.com This suggests that this compound itself possesses photochemical reactivity, as implied by the use of light in its synthesis. The process typically involves a free-radical reaction mechanism under illumination or heating in the presence of an initiator. google.com
Interaction with Other Chemical Species and Reaction Media
This compound's reactivity extends to its interactions with various other chemical species and reaction media. It is a combustible liquid and, in a fire, can produce irritating or toxic fumes, including hydrogen chloride and phosgene. nih.govscbt.com It reacts slowly with water, forming hydrogen chloride. noaa.gov The presence of hydrogen chloride can lead to reactions with strong oxidizing agents, releasing chlorine gas, and it is incompatible with a wide range of materials, including strong bases, amines, and certain metals. For example, it can react with mild steel, galvanized steel, or zinc, producing hydrogen gas, which can form explosive mixtures with air.
The following table summarizes the key reactions of this compound discussed in this article:
| Reactant(s) | Product(s) | Reaction Type | Conditions |
| 1-Phenylethylamine | (2-Chlorobenzyl)(1-phenylethyl)amine | Nucleophilic Substitution | Base (NaH or K₂CO₃), Aprotic solvent (DMF or DMSO), 60–80°C |
| Thian-4-amine | N-(2-chlorophenyl)thian-4-amine | Nucleophilic Substitution | Basic conditions, Toluene, 80–100°C |
| Water | o-Chlorobenzyl alcohol, Hydrogen chloride | Abiotic Hydrolysis | Aqueous environment, pH 4.0-9.0, 25°C |
| o-Chlorobenzyl alcohol | o-Chlorobenzaldehyde, o-Chlorobenzoic acid | Biotransformation (Oxidation) | Activated sludge |
Advanced Applications in Organic Synthesis
Role as a Key Intermediate in Pharmaceutical Compound Development
The molecular structure of 2-chlorobenzyl chloride makes it a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs). nordmann.globalbromchemlaboratories.in Its reactive nature allows for its incorporation into diverse molecular scaffolds, leading to the creation of various therapeutic agents. ontosight.ainordmann.global The compound is utilized in the manufacturing of synthetic drugs and other pharmaceutical products. xdchem-cz.com
This compound is a documented precursor in the synthesis of certain antihistamines and anesthetics. ontosight.ai Antihistamines are compounds that block the action of histamine, providing relief from allergic reactions. For instance, some first-generation antihistamines in the diphenylmethylpiperazine class, such as hydroxyzine (B1673990) and meclizine, feature a substituted benzyl (B1604629) group. nih.govwikipedia.org While specific synthesis pathways directly from this compound are part of proprietary industrial processes, the related compound benzyl chloride is known to be a key component in the synthesis of such drugs. theswissbay.ch The introduction of the chlorobenzyl moiety can influence the biological activity and pharmacokinetic properties of the final drug molecule. multichemindia.com Similarly, its structural motifs are found in certain local anesthetics. ontosight.aidrugbank.com
A significant application of this compound chemistry is in the synthesis of intermediates for antifungal agents like Clotrimazole (B1669251). chemicalbook.com Clotrimazole is an imidazole (B134444) derivative used to treat fungal infections. The synthesis of clotrimazole involves the reaction of an imidazole with a substituted trityl chloride, specifically 2-chlorotrityl chloride (1-((2-chlorophenyl)diphenyl)methyl chloride). medmedchem.comgoogle.com
The precursor, 2-chlorotrityl chloride, can be synthesized from this compound's parent compound, 2-chlorotoluene (B165313). The process involves chlorination to form 2-chlorobenzotrichloride, which then reacts with benzene (B151609) in a Friedel-Crafts reaction to yield the key intermediate, 2-chlorotrityl chloride. medmedchem.comnewdrugapprovals.org This intermediate is then reacted with imidazole to form the final clotrimazole product. google.comgoogle.com
Synthetic Pathway to a Clotrimazole Intermediate
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1 | 2-Chlorotoluene, Chlorine | 2-Chlorobenzotrichloride | Introduction of chlorine atoms to the methyl group. medmedchem.com |
| 2 | 2-Chlorobenzotrichloride, Benzene, Aluminium chloride | 2-Chlorotrityl chloride | Formation of the trityl structure via Friedel-Crafts reaction. medmedchem.comnewdrugapprovals.org |
This compound functions as an effective alkylating agent in organic synthesis. multichemindia.com Alkylation is a fundamental process in drug manufacturing where an alkyl group is introduced into a molecule. The benzyl group, and its substituted variants like the 2-chlorobenzyl group, are often used to add a specific structural component to a developing drug molecule. multichemindia.comsielc.com
This reactivity is due to the lability of the chlorine atom on the methylene (B1212753) (CH2) group, which can be readily displaced by nucleophiles such as amines, alcohols, and thiols. cymitquimica.com This reaction, known as nucleophilic substitution, allows for the covalent attachment of the 2-chlorobenzyl moiety to a target molecule, a common strategy in the synthesis of complex pharmaceutical compounds. For example, benzyl chloride and its derivatives are used to introduce benzyl protecting groups or to form quaternary ammonium (B1175870) salts, which are used as surfactants and have other pharmaceutical applications. wikipedia.org
Utility in Agrochemical Production
This compound is a key intermediate in the manufacturing of a variety of agrochemicals, including pesticides, herbicides, and fungicides. ontosight.aicymitquimica.combromchemlaboratories.insielc.com Its role is critical in synthesizing the active ingredients that protect crops from pests and diseases. chemball.com
The compound serves as a building block for various pesticides and insecticides. ontosight.aichemball.com It is used to synthesize synthetic pyrethroid insecticides, which are known for their rapid knockdown effect and broad spectrum of activity against various pests. echemi.com The introduction of the 2-chlorobenzyl group into the molecular structure of these agrochemicals is a common strategy to enhance their efficacy and stability. researchgate.net
A prominent application of this compound in the agrochemical sector is in the production of the broad-spectrum fungicide, prothioconazole (B1679736). wikipedia.orgbiosynth.com Prothioconazole belongs to the triazolinthione class of fungicides and is effective against a wide range of fungal diseases in cereal crops. wikipedia.org
The synthesis of prothioconazole involves a multi-step process where this compound is a critical starting material. bibliotekanauki.plresearchgate.net A key step is the formation of a Grignard reagent from this compound by reacting it with magnesium. wikipedia.orgpatsnap.com This organometallic intermediate is then reacted with other building blocks to construct the complex prothioconazole molecule. googleapis.comgoogle.com
Simplified Prothioconazole Synthesis Steps
| Step | Action | Reactants | Key Intermediate/Product |
|---|---|---|---|
| 1 | Grignard Reagent Formation | This compound, Magnesium | 2-Chlorobenzylmagnesium chloride wikipedia.orgpatsnap.com |
| 2 | Grignard Reaction | 2-Chlorobenzylmagnesium chloride, 1-(1-chlorocyclopropyl)-2-chloroethan-1-one | 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol wikipedia.orggoogleapis.com |
| 3 | Triazole Substitution | Product from Step 2, 1,2,4-Triazole | Intermediate triazole derivative wikipedia.org |
This synthetic route highlights the essential role of this compound in establishing the core structure of this important agricultural fungicide. bibliotekanauki.pl
Role in Herbicide Manufacturing
This compound is a pivotal intermediate in the production of certain agrochemicals, particularly herbicides. sielc.comnih.gov Its most notable application is in the synthesis of clomazone, an isoxazolidinone herbicide. chemball.com The production process involves the reaction of 4,4-dimethyl-3-isoxazolidinone with this compound in an aqueous medium facilitated by a base. google.com
This synthesis route is advantageous as it can be performed in water, avoiding organic solvents like methanol (B129727) or dimethylformamide. google.com The reaction is typically conducted under basic conditions, with a preferred pH range of 7.5 to 9.5, and at elevated temperatures, generally between 50 and 95°C. google.com Sodium hydroxide (B78521) or potassium carbonate are commonly employed as the base for this alkylation reaction. google.com
Table 1: Optimized Reaction Parameters for Clomazone Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Reactants | 4,4-dimethyl-3-isoxazolidinone, this compound | google.com |
| Solvent | Aqueous medium (Water) | google.com |
| Base | Sodium hydroxide, Sodium carbonate, Potassium carbonate | google.com |
| pH | 7.5 - 9.5 (preferred 8.5 - 9.5) | google.com |
This process highlights the role of this compound in introducing the essential 2-chlorobenzyl moiety into the final herbicide structure, which is crucial for its biological activity. google.com The compound is also generally cited as a precursor for various pesticides and insecticides. ontosight.ai
Applications in the Synthesis of Dyes and Pigments
The utility of this compound extends to the manufacturing of colorants, where it serves as a key intermediate for various dyes and pigments. sielc.comchemball.comontosight.aiguidechem.com Its structure allows for the introduction of the 2-chlorobenzyl group into larger chromophore systems, modifying their color and properties. While it is widely cited as an intermediate in this field, specific examples of dyes synthesized directly from this compound are not extensively detailed in readily available literature. nih.govchemicalbook.comfishersci.ca The compound's role is primarily as a foundational chemical building block in more complex synthesis chains for specialty colorants. sielc.com
Derivatization for Specialized Organic Structures (e.g., Piperidine (B6355638) derivatives)
This compound is a valuable reagent for the derivatization and synthesis of complex, specialized organic structures, including heterocyclic compounds like piperidine derivatives. The reactive chloromethyl group readily participates in nucleophilic substitution reactions, making it an effective agent for alkylating amines.
A specific example is the synthesis of 1-((2-Chlorobenzyl)sulfonyl)-4-(thiophen-3-yl)piperidine. vulcanchem.com In this type of synthesis, a piperidine derivative is reacted with this compound, often in the presence of a base, to attach the 2-chlorobenzyl group to the piperidine nitrogen, forming a new, more complex molecule. vulcanchem.com
Furthermore, derivatization strategies involving this compound are employed in other contexts, such as analytical chemistry. For instance, it can be reacted with piperazine-containing reagents to create derivatives with specific properties for detection. rsc.orgresearchgate.net These reactions underscore the compound's utility in building intricate molecular architectures centered around the piperidine scaffold, which is a common feature in many pharmacologically active compounds. nih.govnih.gov
Utilization in Analytical Chemistry and Process Optimization
In the realm of analytical chemistry, this compound is both a subject of analysis and a tool for it. Standard methods for its detection and quantification include reverse-phase high-performance liquid chromatography (HPLC). sielc.com A typical HPLC method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with detection by UV spectroscopy. sielc.com
Table 2: Example HPLC Method for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |
To enhance detection sensitivity, especially for trace amounts in complex matrices like drug substances, derivatization techniques are employed. rsc.orgresearchgate.net One such advanced method involves reacting this compound with 1-(4-Nitrophenyl)piperazine (4-NPP). This reaction converts the analyte into a derivative with a strong UV absorbance at a higher wavelength (around 392 nm), which minimizes interference from the sample matrix. rsc.orgresearchgate.net To improve the derivatization efficiency of the relatively less reactive benzyl chlorides, potassium iodide (KI) is used to first convert them into more reactive benzyl iodides in situ. rsc.orgresearchgate.net This derivatization strategy is a key aspect of process optimization, allowing for more accurate quality control in pharmaceutical manufacturing. rsc.org
Environmental Fate and Distribution Dynamics
Degradation Pathways in Environmental Compartments
The breakdown of 2-chlorobenzyl chloride in the environment occurs through various chemical and biological reactions that differ based on the environmental medium—air, water, or soil.
In the atmosphere, the primary degradation pathway for many organic compounds is reaction with photochemically-produced hydroxyl radicals (•OH). For this compound, the estimated atmospheric half-life due to this reaction is approximately 103 hours. oecd.org This calculation is based on a reaction rate constant of 1.2454 x 10⁻¹² cm³/molecule-sec, assuming a standard 12-hour day and an average hydroxyl radical concentration of 1.5 x 10⁶ molecules/cm³. oecd.org This relatively short half-life suggests that this compound released into the atmosphere is unlikely to persist for extended periods or undergo long-range transport.
Table 1: Atmospheric Degradation Parameters for this compound
| Parameter | Value | Reference |
| Reaction Rate Constant (kOH) | 1.2454 x 10⁻¹² cm³/molecule-sec | oecd.org |
| Assumed •OH Concentration | 1.5 x 10⁶ molecules/cm³ | oecd.org |
| Calculated Half-Life (t½) | 103 hours | oecd.org |
In aquatic systems, this compound undergoes a two-step degradation process involving both abiotic and biotic pathways. oecd.org
The initial and rapid degradation step is abiotic hydrolysis. oecd.org An examination conducted according to OECD Guideline 111 found that this compound hydrolyzes to form o-chlorobenzyl alcohol. oecd.org This reaction is not significantly dependent on pH, with similar half-lives observed under acidic, neutral, and alkaline conditions at 25°C. oecd.org
Table 2: Abiotic Hydrolysis Half-Life of this compound in Water at 25°C
| pH | Half-Life (t½) | Reference |
| 4.0 | 34.9 hours | oecd.org |
| 7.0 | 33.1 hours | oecd.org |
| 9.0 | 36.4 hours | oecd.org |
Following this initial hydrolysis, the resulting o-chlorobenzyl alcohol undergoes slow biotic transformation. oecd.org Microorganisms in the aquatic environment oxidize the alcohol, first to o-chlorobenzaldehyde and then to o-chlorobenzoic acid. oecd.orgeuropa.eu
Despite the rapid initial hydrolysis, this compound is not considered to be readily biodegradable. oecd.org A standard ready biodegradability test (OECD Guideline 301C) showed 0% degradation based on Biochemical Oxygen Demand (BOD) over a 28-day period. oecd.orgeuropa.eu However, analysis via High-Performance Liquid Chromatography (HPLC) during the same test confirmed that the parent compound was completely transformed, yielding primarily o-chlorobenzyl alcohol (92%), with smaller amounts of o-chlorobenzaldehyde (2%) and o-chlorobenzoic acid (3%). oecd.org This indicates that while the parent molecule disappears quickly, its complete mineralization by microorganisms is a much slower process. oecd.org
The biodegradability of this compound has been evaluated using activated sludge, which provides insight into its likely behavior in wastewater treatment plants and sludge-amended soils. The results highlight a key distinction between ready and inherent biodegradability. oecd.orgnih.govsitubiosciences.com
As established in aquatic tests (OECD 301C), the compound is not readily biodegradable by standard activated sludge inoculums. oecd.orgeuropa.eu However, an inherent biodegradability test (OECD Guideline 302B), which uses a higher concentration of microorganisms and a longer adaptation period, tells a different story. oecd.orgnih.gov In this test, an adapted industrial activated sludge was able to achieve 99% degradation of this compound within 9 days, following a 6-day adaptation period. oecd.org This result demonstrates that while unacclimated microbial populations struggle to break down the substance, specialized or adapted microbial communities can degrade it effectively, classifying it as "inherently biodegradable." oecd.org
There is no specific data available regarding the stability and degradation of this compound in soil. oecd.org However, it has been noted that in studies of agrochemicals manufactured from this compound, the parent compound is not detected as a degradation product in soil. oecd.org
Environmental Partitioning and Transport Mechanisms
The movement and final distribution of this compound in the environment are governed by its physical and chemical properties, which can be modeled to predict its behavior.
Fugacity-based models, such as the Mackay Level III model, are used to estimate how a chemical will partition between different environmental compartments like air, water, soil, and sediment. oecd.orgtrentu.capublications.gc.ca These models use a chemical's properties (e.g., water solubility, vapor pressure, log Kow) and the degradation half-lives in each compartment to predict its likely distribution. oecd.org
A Mackay Level III model simulation for this compound provides clear predictions for its distribution based on the compartment of release. oecd.org
When released into the air , it is predicted to remain predominantly in the air (64.1%), with a significant portion partitioning into the soil (34.6%). oecd.org
When released into water , it is expected to stay mainly in the water compartment (73.5%), with smaller amounts moving into the air (12.2%) and sediment (7.7%). oecd.org
If released directly into soil , the model predicts it will be highly immobile, with nearly all of it (99.8%) remaining in the soil compartment. oecd.org
Table 3: Predicted Environmental Distribution of this compound using a Mackay Level III Fugacity Model
| Release Compartment | % in Air | % in Water | % in Soil | % in Sediment | Reference |
| 100% to Air | 64.1% | 1.1% | 34.6% | 0.1% | oecd.org |
| 100% to Water | 12.2% | 73.5% | 6.6% | 7.7% | oecd.org |
| 100% to Soil | 0.2% | 0.0% | 99.8% | 0.0% | oecd.org |
The model utilized the following degradation half-lives for its calculations:
Table 4: Half-Lives Used in Fugacity Modeling for this compound
| Compartment | Half-Life (hours) | Basis | Reference |
| Air | 103 | Estimated | oecd.org |
| Water | 33 | Measured | oecd.org |
| Soil | 240,000 | Default | oecd.org |
| Sediment | 720,000 | Default | oecd.org |
The tendency of a chemical to bind to soil and sediment particles is a critical factor in its environmental mobility. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comwhiterose.ac.uk A calculated Koc value for this compound is 856. oecd.org
According to classification schemes, a Koc value in this range (500-2000) indicates a low to moderate potential for adsorption to soil and sediment. oecd.orgchemsafetypro.com This moderate sorption potential helps explain the predictions from the fugacity model. oecd.org For instance, the strong tendency to remain in soil upon release is a direct consequence of this adsorption, which limits its ability to leach into groundwater or volatilize into the air. oecd.org Similarly, in aquatic systems, adsorption to suspended solids and bottom sediment is a notable transport mechanism. oecd.org
Bioaccumulation Potential in Organisms
The potential for this compound to accumulate in living organisms is considered to be low. oecd.org This assessment is primarily based on its calculated bioconcentration factor (BCF), a key indicator of how much a chemical might concentrate in an organism from the surrounding environment.
Table 1: Bioaccumulation Data for this compound
| Parameter | Value | Reference |
| Bioconcentration Factor (BCF) | 71.85 | oecd.org |
| Log KOW | 3.32 | oecd.orgfishersci.iethermofisher.comfishersci.com |
Ecotoxicological Impact Assessment
The ecotoxicological profile of this compound indicates that it is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment. fishersci.iethermofisher.comfishersci.comfishersci.comscbt.comchemstock.aecoleparmer.comfishersci.comthermofisher.comnih.govfishersci.com It is also recognized as being toxic to terrestrial vertebrates. fishersci.iethermofisher.comchemtel.netfishersci.fr
Toxicity to Aquatic Organisms and Long-Term Effects
Studies have demonstrated significant acute toxicity of this compound to a range of aquatic organisms, including algae, invertebrates, and fish. oecd.org The substance is classified as very toxic to aquatic life, and its potential for causing long-lasting harmful effects is a key consideration in its environmental risk profile. scbt.com
Detailed Research Findings:
Acute toxicity studies have yielded specific values for different species. For the green algae Selenastrum capricornutum, the 72-hour EC50 (the concentration causing a 50% effect) is 0.78 mg/L based on biomass and 1.2 mg/L based on growth rate. oecd.org For the aquatic invertebrate Daphnia magna, the 48-hour EC50 is 0.38 mg/L. oecd.org Fish are also highly sensitive, with a 96-hour LC50 (the concentration causing 50% mortality) of 0.27 mg/L for the Japanese rice fish (Oryzias latipes). oecd.org
Long-term effects have also been investigated. A chronic toxicity test with Daphnia magna established a 21-day No-Observed-Effect-Concentration (NOEC) for reproduction at 0.020 mg/L. oecd.org For the algae Selenastrum capricornutum, the 72-hour NOEC for growth was 0.045 mg/L based on biomass and 0.18 mg/L based on growth rate. oecd.org For fish (Oryzias latipes), the 14-day NOEC was determined to be 0.046 mg/L. env.go.jp
Table 2: Acute Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Duration | Value (mg/L) | Reference |
| Selenastrum capricornutum (Algae) | EC50 (Biomass) | 72 hours | 0.78 | oecd.org |
| Selenastrum capricornutum (Algae) | EC50 (Growth Rate) | 72 hours | 1.2 | oecd.org |
| Daphnia magna (Invertebrate) | EC50 | 48 hours | 0.38 | oecd.org |
| Oryzias latipes (Fish) | LC50 | 96 hours | 0.27 | oecd.org |
| Danio rerio (Fish) | LC50 | 96 hours | 0.5 - 0.71 | oecd.org |
| Pimephales promelas (Fish) | LC50 | 96 hours | 0.71 - 0.96 | oecd.org |
Table 3: Chronic and Long-Term Effects of this compound on Aquatic Organisms
| Species | Endpoint | Duration | Value (mg/L) | Reference |
| Daphnia magna (Invertebrate) | NOEC (Reproduction) | 21 days | 0.020 | oecd.org |
| Selenastrum capricornutum (Algae) | NOEC (Biomass) | 72 hours | 0.045 | oecd.org |
| Selenastrum capricornutum (Algae) | NOEC (Growth Rate) | 72 hours | 0.18 | oecd.org |
| Oryzias latipes (Fish) | NOEC | 14 days | 0.046 | env.go.jp |
Toxicity to Terrestrial Vertebrates
This compound is classified as toxic to terrestrial vertebrates. fishersci.iethermofisher.com This toxicity has been determined through various animal studies, primarily focusing on acute exposure routes.
Detailed Research Findings:
Acute oral toxicity studies in rats have established LD50 (lethal dose for 50% of the population) values between 350 and 951 mg/kg of body weight. oecd.org A specific oral LD50 for rats has been reported as 430 mg/kg. scbt.com For dermal exposure, the acute LD50 values in rabbits were 1,700 mg/kg for males and 2,200 mg/kg for females. oecd.org In rats, the dermal LD50 was found to be greater than 2,000 mg/kg for both sexes. oecd.org The acute inhalation LC50 in rats was determined to be 2.8 mg/L. oecd.org In a combined repeat dose toxicity study, the No-Observed-Adverse-Effect-Level (NOAEL) for reproductive and developmental toxicity in rats was identified as 50 mg/kg of body weight per day. oecd.org
Table 4: Acute Toxicity of this compound in Terrestrial Vertebrates
| Species | Exposure Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 350 - 951 mg/kg | oecd.org |
| Rat | Oral | LD50 | 430 mg/kg | scbt.com |
| Rabbit | Dermal | LD50 (male) | 1,700 mg/kg | oecd.org |
| Rabbit | Dermal | LD50 (female) | 2,200 mg/kg | oecd.org |
| Rat | Dermal | LD50 | >2,000 mg/kg | oecd.org |
| Rat | Inhalation | LC50 | 2.8 mg/L | oecd.org |
Toxicological Mechanisms and Health Effects Research
Mechanisms of Acute Irritation (Skin, Ocular, Respiratory Tract)
2-Chlorobenzyl chloride is a potent irritant to the skin, eyes, and respiratory system. nih.govnih.gov Its irritant effects are primarily attributed to its reactivity, particularly its ability to hydrolyze slowly in the presence of water or moisture to produce hydrogen chloride (HCl). nih.gov Hydrogen chloride is a strong irritant to mucous membranes, eyes, and skin.
Skin: Direct contact with this compound can cause chemical burns and skin irritation, characterized by redness, swelling, and the formation of vesicles. nih.gov The material can be absorbed through the skin, potentially leading to systemic effects. nih.gov It is advised that individuals with open cuts, abraded, or irritated skin avoid exposure to this compound.
Ocular: In the eyes, this compound can cause severe damage, including chemical burns and serious eye irritation. fishersci.com It is a lachrymator, meaning it induces a heavy secretion of tears. coleparmer.com Vapors or mists of the substance are also extremely irritating to the eyes. scbt.com
Respiratory Tract: Inhalation of this compound aerosols, mists, or fumes can be harmful and cause irritation to the respiratory tract. nih.gov This can result in symptoms such as coughing, a burning sensation, and inflammation of the lung tissue (pneumonitis). scbt.comnih.gov High concentrations can lead to more severe damage, including necrosis of the tracheal and bronchial epithelium, pulmonary edema, and damage to pulmonary blood vessels. scbt.com The RD50 value, the concentration causing a 50% decrease in respiratory rate in male mice, was determined to be 32.9 mg/m³. oecd.org
Dermal Absorption and Systemic Toxicokinetics
While specific data on the toxicokinetics, metabolism, and distribution of this compound are limited, it is known that the substance can be absorbed through the skin. nih.govoecd.org This dermal absorption can lead to systemic effects.
Studies on the related compound, 2-chlorobenzaldehyde (B119727), which can be formed from the hydrolysis of other compounds on moist skin, have shown that it can be absorbed percutaneously. nih.gov Following cutaneous administration in rats, 2-chlorobenzaldehyde was slowly absorbed, with radioactivity appearing in the plasma and being excreted primarily in the urine. nih.gov The metabolic patterns after dermal and systemic administration were similar, with 2-chlorohippuric acid being the main urinary metabolite. nih.gov This suggests that if this compound were to hydrolyze to 2-chlorobenzaldehyde on the skin, the resulting compound could be absorbed and metabolized systemically.
Acute dermal toxicity studies in rabbits have established LD50 values of 1,700 mg/kg for males and 2,200 mg/kg for females, while in rats, the dermal LD50 was higher than 2,000 mg/kg for both sexes. oecd.org
Allergic Sensitization Pathways and Immunological Responses
This compound is recognized as a skin sensitizer (B1316253), meaning it can cause an allergic skin reaction in some individuals upon repeated contact. fishersci.com This type of allergic reaction, known as contact eczema, involves a cell-mediated immune response of the delayed type, orchestrated by T lymphocytes. scbt.com
The significance of a contact allergen is not solely determined by its intrinsic sensitizing potential but also by the extent of its distribution and the opportunities for contact. scbt.com Even a weakly sensitizing substance that is widely distributed can be a more significant allergen than a potent sensitizer with limited contact opportunities. scbt.com Other allergic skin reactions, such as contact urticaria, are mediated by antibody-based immune responses. cymitquimica.com
Investigation of Chronic and Cumulative Exposure Effects
Persistent Respiratory System Damage and Lung Inflammation
Chronic exposure to this compound can lead to persistent damage to the respiratory system. Repeated inhalation may result in chronic bronchitis, irritation of the airways, and inflammation of lung tissue. scbt.com
In a 4-week repeated dose inhalation study in rats, exposure to 0.10 mg/L of this compound vapor for 6 hours a day, 5 days a week, resulted in signs of respiratory tract irritation. oecd.org These signs included enlarged tracheobronchial lymph nodes, increased lung weights, damage to the nasal mucosa, trachea, and bronchi, and lymphoid hyperplasia in the tracheobronchial lymph nodes. oecd.org The no-observed-adverse-effect level (NOAEL) for repeated dose inhalation toxicity was determined to be 0.03 mg/L in rats of both sexes. oecd.org
Potential for Multi-Organ Toxicity (e.g., Central Nervous System, Hepatic, Renal)
Chronic exposure to this compound may lead to cumulative health effects involving various organs. scbt.com
Central Nervous System (CNS): Inhalation at high concentrations may cause CNS depression. coleparmer.com Repeated exposure may also lead to central nervous system damage. coleparmer.com
Hepatic and Renal Toxicity: Both acute and chronic exposure may cause liver and kidney damage. coleparmer.com In an oral repeated dose toxicity study, histological changes in the kidneys, including an increase in hyaline droplets in the proximal tubular epithelium, were observed in male rats at 50 mg/kg/day. oecd.org
Carcinogenicity Evaluation and Epidemiological Evidence
There is limited and inconclusive evidence regarding the carcinogenicity of this compound in humans. scbt.com While there is concern that the material may cause cancer, there is currently insufficient data to make a definitive assessment. scbt.com
However, there is evidence that employment in the production of chlorinated toluenes, a process that may involve exposure to related compounds like benzotrichloride, increases the risk of respiratory cancer. scbt.com Studies on other chlorinated compounds have also raised concerns about their carcinogenic potential when present in drinking water. nih.gov Animal studies on the related compound benzyl (B1604629) chloride have shown an increased incidence of tumors at multiple sites. epa.gov
A study on the carcinogenicity of several related benzyl compounds applied to the skin of mice found that benzotrichloride, benzal chloride, and benzoyl chloride all induced skin cancers. nih.gov Given the structural similarities, this raises concerns about the potential carcinogenicity of this compound, though direct epidemiological evidence is lacking.
Reproductive and Developmental Toxicity Studies
Research into the reproductive and developmental effects of this compound has been addressed in studies following international guidelines. A key study, a combined repeat dose and reproductive/developmental toxicity screening test, was conducted on rats according to OECD Test Guideline 422. oecd.org In this study, the compound was administered daily by oral gavage.
The investigation found no treatment-related adverse effects on any reproductive or developmental parameters evaluated. oecd.org This included assessments of mating performance, fertility, gestation length, and pup viability and growth. Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity in this rat study was determined to be 50 mg/kg of body weight per day, which was the highest dose tested. oecd.org
Despite the results of this specific study, this compound is classified under the Globally Harmonized System (GHS) as a substance suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2). This classification suggests that while one key study did not show effects, other available evidence or structural activity relationship analyses may indicate a potential hazard. Animal studies have suggested a potential for toxic effects on fetal development at exposure levels that are not significantly toxic to the mother.
Table 1: Summary of OECD TG 422 Reproductive/Developmental Toxicity Study of this compound oecd.org
| Parameter | Details |
|---|---|
| Test Guideline | OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) |
| Species | Rat |
| Administration | Oral gavage |
| Dose Levels | 0, 2, 10, and 50 mg/kg body weight/day |
| Male Dosing Period | 45 days |
| Female Dosing Period | 41-48 days (pre-mating through post-delivery) |
| Reproductive Parameters Assessed | Mating, fertility, gestation length |
| Developmental Parameters Assessed | Pup viability, pup growth, clinical observations |
| Study Outcome | No adverse effects observed on reproductive or developmental parameters |
| NOAEL (Reproductive/Developmental) | 50 mg/kg bw/day |
Metabolic Biotransformation in Mammalian Systems
Specific data on the toxicokinetics, metabolism, and distribution of this compound in mammalian systems are limited. oecd.org However, the compound's chemical properties and behavior in aqueous environments provide insight into its likely primary transformation pathway.
This compound is known to undergo abiotic hydrolysis in water, a process that is also anticipated to be a key initial step in its metabolism within a biological system. oecd.org This reaction converts this compound into o-chlorobenzyl alcohol. oecd.org The hydrolysis occurs at a moderate rate, with a reported half-life of approximately 33.1 hours at a neutral pH of 7 and a temperature of 25°C. oecd.org This initial hydrolysis step is significant as it detoxifies the reactive benzyl chloride moiety.
Following the formation of o-chlorobenzyl alcohol, further biotransformation is expected to proceed via oxidation. oecd.org This subsequent metabolic pathway likely involves the oxidation of the alcohol to o-chlorobenzaldehyde, which is then further oxidized to the more water-soluble o-chlorobenzoic acid. oecd.org This acid can then be more readily excreted from the body. Studies on the biodegradation of this compound support this proposed pathway, showing the generation of o-chlorobenzyl alcohol, followed by smaller amounts of o-chlorobenzaldehyde and o-chlorobenzoic acid. oecd.org
While this pathway is based on hydrolysis and biodegradation studies, it represents the most plausible metabolic route in mammals in the absence of specific in vivo or in vitro metabolism studies. oecd.org The biotransformation primarily involves hydrolysis and oxidation, common metabolic reactions for xenobiotics in mammalian systems. researchgate.net
Table 2: Proposed Metabolic Pathway of this compound
| Step | Precursor | Enzyme/Process | Metabolite |
|---|---|---|---|
| 1 | This compound | Hydrolysis | o-Chlorobenzyl alcohol |
| 2 | o-Chlorobenzyl alcohol | Oxidation (likely via alcohol dehydrogenase) | o-Chlorobenzaldehyde |
| 3 | o-Chlorobenzaldehyde | Oxidation (likely via aldehyde dehydrogenase) | o-Chlorobenzoic acid |
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Trace Analysis
Chromatographic methods are indispensable for separating 2-Chlorobenzyl chloride from complex matrices, such as reaction mixtures and industrial effluents. These techniques allow for the quantification of the primary compound and the identification of trace-level impurities.
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust method for the analysis of this compound and its related impurities. sielc.com This technique is particularly useful for separating isomers and other byproducts that have similar chemical structures. A reverse-phase HPLC method can effectively analyze this compound using a simple isocratic mobile phase. sielc.comsielc.com The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. oup.com
The method's parameters can be optimized to achieve clear separation between this compound and potential impurities like its isomers (e.g., 4-chlorobenzyl chloride), as well as precursors and side-products such as toluene (B28343), benzaldehyde, and α,α-dichlorotoluene. oup.comresearchgate.net Detection via UV is highly effective as the aromatic ring in the molecule absorbs light in the UV spectrum, typically around 210-220 nm. sielc.comjocpr.com This allows for sensitive detection, with limits of detection (LOD) reaching into the parts-per-billion (ppb) range. sielc.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value | Source |
|---|---|---|
| Column | Newcrom R1, 3.2 x 100 mm, 5 µm | sielc.com |
| Mobile Phase | Acetonitrile (B52724) (45%) and 0.1% Phosphoric Acid in Water (55%) | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 210 nm | sielc.com |
| Limit of Detection (LOD) | 6.8 ppb | sielc.com |
Direct analysis of highly reactive compounds like this compound by gas chromatography (GC) can be challenging due to potential degradation in the hot injector or on the column. chromforum.org Derivatization is a strategy used to convert the analyte into a more stable and volatile compound, thereby improving its chromatographic behavior and detection sensitivity. youtube.com
For acyl chlorides, a common approach is to react them with an alcohol or an amine. chromforum.org For instance, reacting this compound with an alcohol like methanol (B129727) would convert it into a more stable ester. Similarly, reaction with an amine, such as diethylamine, would form a stable amide. chromforum.org This conversion is often rapid and proceeds with high yield. chromforum.org The resulting derivative is less reactive and typically more amenable to GC-MS analysis, allowing for more accurate quantification and structural confirmation. rsc.org While direct derivatization methods for this compound are not extensively published, the principles applied to similar reactive chlorides, such as 2-chloropropionyl chloride, are relevant. google.com
This compound is an important intermediate in the chemical industry, used in the synthesis of pharmaceuticals and agrochemicals, such as the fungicide prothioconazole (B1679736). biosynth.comthermofisher.com Monitoring its presence, along with other residual products, is critical for quality assurance of the final product. oup.com The presence of impurities, even in trace amounts, can affect the efficacy and safety of the synthesized compound.
Analytical methods like HPLC and GC are routinely employed in industrial settings to monitor the purity of raw materials and the progress of reactions. oup.comwindows.net For example, technical grade benzyl (B1604629) chloride used as a starting material may contain isomers like this compound and 4-chlorobenzyl chloride, which must be quantified. oup.comresearchgate.net By analyzing samples at different stages of production, manufacturers can ensure that the concentration of residual this compound and related by-products are below specified limits in the final product.
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are vital for confirming the chemical structure of this compound and for validating reaction products and intermediates.
A combination of spectroscopic methods is used to unequivocally identify this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound shows characteristic signals for the methylene (B1212753) protons (CH₂) and the protons on the aromatic ring. chemicalbook.com The ¹³C NMR spectrum provides data on the carbon skeleton. nih.gov These spectra are crucial for confirming the identity of the compound in reaction products. google.com
Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum shows a molecular ion peak and characteristic fragment ions resulting from the loss of chlorine or the benzyl group, which helps confirm its identity. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H bonds of the aromatic ring and the methylene group, as well as the C-Cl bond. chemicalbook.comthermofisher.com
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features | Source |
|---|---|---|
| ¹H NMR | Signals for aromatic and benzylic protons | chemicalbook.com |
| ¹³C NMR | Signals for aromatic and benzylic carbons | nih.gov |
| Mass Spec (GC-MS) | Molecular Ion Peak: ~160 m/z; Top Peak: 125 m/z | nih.gov |
| FTIR | Characteristic peaks for C-H (aromatic, aliphatic) and C-Cl bonds | nih.govchemicalbook.com |
Modern analytical chemistry often supplements experimental data with computational predictions to provide deeper insight into molecular structure and properties. Methods like Density Functional Theory (DFT) are used to calculate theoretical spectroscopic data. ua.pt
For molecules containing the 2-chlorobenzyl group, computational models can predict vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. ua.pt These predicted spectra are then compared with the experimental spectra obtained from the sample. A strong correlation between the experimental and computed data provides a high degree of confidence in the structural assignment of the analyte. This approach is also valuable for studying reaction intermediates that may be too unstable or short-lived to be isolated and analyzed by conventional means. For the related compound 4-chlorobenzyl chloride, spectroscopic studies have been correlated with structural parameters derived from X-ray crystallography, demonstrating the power of combining experimental and theoretical approaches. mdpi.com
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful quantum chemical tool for studying medium-sized organic molecules like 2-Chlorobenzyl chloride. By approximating the many-electron system's energy as a functional of the electron density, DFT methods, such as the widely used B3LYP functional, can achieve a favorable balance between computational cost and accuracy. These calculations are crucial for understanding the molecule's ground state geometry, spectroscopic signatures, and reactivity patterns. als-journal.comnih.gov
Quantum Chemical Optimization of Molecular Structures
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. nih.gov For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located. Studies on structurally similar molecules, such as 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, have utilized the B3LYP functional combined with the 6-311G++(d,p) basis set to perform such optimizations. nih.gov The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule free from crystal packing forces. nih.gov
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Description | Typical Calculated Value (Å or °) | Computational Method |
|---|---|---|---|
| C-Cl (ring) | Bond length of chlorine attached to the benzene (B151609) ring | ~1.75 | B3LYP/6-311++G(d,p) |
| C-C (ring) | Average bond length within the benzene ring | ~1.39 | B3LYP/6-311++G(d,p) |
| C-CH2 | Bond length between the ring and the chloromethyl carbon | ~1.51 | B3LYP/6-311++G(d,p) |
| C-Cl (methyl) | Bond length of the chloromethyl group's chlorine | ~1.80 | B3LYP/6-311++G(d,p) |
| C-C-Cl (ring) | Bond angle involving the ring chlorine | ~120 | B3LYP/6-311++G(d,p) |
| C-C-CH2 | Bond angle between the ring and the chloromethyl group | ~121 | B3LYP/6-311++G(d,p) |
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. journalcra.comresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a complete set of vibrational modes and their corresponding frequencies can be determined.
For aromatic chlorides, characteristic vibrations are well-defined. Studies on o-chlorobenzoyl chloride and 2-chlorotoluene (B165313), which share structural motifs with this compound, provide a basis for assignments. journalcra.comresearchgate.net The C-Cl stretching vibration for a chlorine atom attached to a benzene ring typically appears in the 800–600 cm⁻¹ region. journalcra.com Aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ range. journalcra.comresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus are commonly scaled to improve agreement with experimental spectra. researchgate.net This correlation allows for a detailed and confident assignment of the experimental IR and Raman bands. researchgate.net
Table 2: Selected Vibrational Frequencies for this compound and their Assignments
| Vibrational Mode | Expected Frequency Range (cm⁻¹, Scaled) | Spectroscopic Activity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| CH₂ Asymmetric/Symmetric Stretch | 2980 - 2870 | IR, Raman |
| Aromatic C-C Stretch | 1650 - 1480 | IR, Raman |
| CH₂ Scissoring | ~1450 | IR, Raman |
| C-H In-plane Bend | 1300 - 1000 | IR, Raman |
| C-Cl Stretch (Ring) | ~760 | IR, Raman |
| C-Cl Stretch (CH₂Cl) | ~730 | IR, Raman |
Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the chlorophenyl ring. The LUMO, conversely, is likely centered on the antibonding σ* orbitals associated with the C-Cl bonds, particularly the more reactive benzyl (B1604629) chloride group. chegg.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the ground state. researchgate.net In a study on a related molecule containing a 4-chlorobenzyl group, the HOMO-LUMO energy gap was calculated to be large (8.6588 eV), suggesting good stability. nih.gov
Table 3: Calculated Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -9.17 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.52 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 8.65 |
Values are based on a similar molecule, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, calculated at the B3LYP/6-311++G(d,p) level. nih.gov
Charge Transfer Dynamics and Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure picture of localized bonds and lone pairs. uni-muenchen.de This method allows for the investigation of intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization of electron density within the molecule. materialsciencejournal.org These interactions are evaluated using second-order perturbation theory, where a larger stabilization energy E(2) indicates a more significant interaction between a filled donor NBO and an empty acceptor NBO. uni-muenchen.de
In this compound, significant delocalization interactions are expected. These include the donation of electron density from the lone pair orbitals (n) of the two chlorine atoms to the antibonding π* orbitals of the benzene ring and the antibonding σ* orbitals of adjacent C-C and C-Cl bonds. These n → σ* and n → π* interactions lead to a stabilization of the molecule and are indicative of intramolecular charge transfer. materialsciencejournal.org
Table 4: Significant NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Interaction Type | Expected E(2) (kcal/mol) | Description |
|---|---|---|---|---|
| LP(Cl, ring) | π(C-C, ring) | n → π | High | Delocalization of ring chlorine lone pair into the phenyl ring. |
| LP(Cl, methyl) | σ(C-C, adjacent) | n → σ | Moderate | Hyperconjugation from benzyl chlorine into the C-C bond. |
| π(C-C, ring) | σ(C-CH₂) | π → σ | Moderate | Electron delocalization from the ring into the side chain. |
LP denotes a lone pair orbital. E(2) values are qualitative estimates based on similar structures.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.descienceopen.com The MEP surface is plotted over the electron density, with different colors representing different values of the electrostatic potential. researchgate.net
Typically, regions of negative electrostatic potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net For this compound, the MEP map would show significant negative potential localized around the two electronegative chlorine atoms, making them sites for interaction with electrophiles or participation in hydrogen bonding. The hydrogen atoms of the benzene ring and the methylene (B1212753) group would exhibit positive potential, marking them as potential sites for nucleophilic attack. scienceopen.comdergipark.org.tr
Global Chemical Reactivity Descriptors (GCRD)
Global Chemical Reactivity Descriptors (GCRDs) are derived from the energies of the frontier molecular orbitals and are used to quantify and compare the chemical reactivity and stability of molecules. researchgate.net These descriptors, based on Koopman's theorem, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.govresearchgate.net
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -(I + A) / 2 = -χ
Global Hardness (η) = (I - A) / 2
Global Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η)
A high chemical hardness (η) and a low chemical softness (S) indicate high kinetic stability and low reactivity, which correlates with a large HOMO-LUMO gap. nih.gov The electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov
Table 5: Calculated Global Chemical Reactivity Descriptors for a Chlorobenzyl-containing Molecule
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Ionization Potential (I) | -E(HOMO) | 9.17 eV |
| Electron Affinity (A) | -E(LUMO) | 0.52 eV |
| Electronegativity (χ) | (I+A)/2 | 4.85 eV |
| Chemical Potential (μ) | -χ | -4.85 eV |
| Global Hardness (η) | (I-A)/2 | 4.33 eV |
| Global Softness (S) | 1/(2η) | 0.12 eV⁻¹ |
| Electrophilicity Index (ω) | μ²/(2η) | 2.71 eV |
Calculations are based on the HOMO/LUMO values from Table 3. nih.gov
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for modern technologies like optical communication and data storage. Computational quantum chemistry offers a reliable framework for predicting the NLO properties of molecules, guiding the synthesis of promising candidates. The key NLO property at the molecular level is the first hyperpolarizability (β), a measure of how strongly a molecule's dipole moment responds to an applied electric field.
Theoretical studies on derivatives of this compound have demonstrated their potential as NLO materials. For instance, ab initio calculations performed on 2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, a Schiff base derivative, revealed significant NLO characteristics. researchgate.net These calculations, which solve the Schrödinger equation with certain approximations, predict the electric dipole moments (μ) and first hyperpolarizabilities (β), indicating a good microscopic NLO response. researchgate.net
Density Functional Theory (DFT) is another widely used method for predicting NLO activity. researchgate.net Studies on other related structures, such as S-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate, have combined experimental measurements with theoretical calculations. The Z-scan technique was used to experimentally determine the nonlinear refractive index (n₂), a macroscopic NLO property. The results showed that the presence of the 2-chlorophenyl group contributes to a significant NLO effect, which is enhanced by other electron-withdrawing groups. researchgate.net Theoretical calculations on a series of chloride-substituted Schiff bases, including N-(2-chlorophenyl)salicyaldimine, have also been used to predict linear polarizability (α) and first-order hyperpolarizability (β) using various basis sets to understand the structure-property relationships. scilit.com
| Compound | Method | Calculated Property | Value |
|---|---|---|---|
| S-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate | Z-Scan (Experimental) | Nonlinear Refractive Index (n₂) | -9.89 × 10⁻¹¹ m²/W |
| 2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine | ab initio (Theoretical) | First Hyperpolarizability (β) | Qualitatively good NLO properties reported |
| N-(2-chlorophenyl)salicyaldimine | DFT (Theoretical) | Linear Polarizability (α), First Hyperpolarizability (β) | Calculations performed to investigate NLO effects |
Molecular Docking and Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting biological activity and understanding structure-activity relationships.
Derivatives of this compound have been investigated as potential therapeutic agents using molecular docking simulations. These studies predict the binding affinity and interaction patterns of the compounds within the active site of a target protein, which is often correlated with their biological activity.
For example, a derivative, benzenesulfonyl-N-(2-chlorobenzyl)-phenazin-2-amine, was designed and studied as a potential anticancer agent. nih.gov Molecular docking simulations were performed to predict its binding interaction with the Bcr-Abl tyrosine kinase, an enzyme associated with chronic myelogenous leukemia. The simulations calculate a binding energy, which indicates the stability of the ligand-protein complex. A more negative binding energy suggests a stronger, more stable interaction. In this study, the 2-chlorobenzyl derivative exhibited a promising binding energy, suggesting it could be an effective inhibitor of the target enzyme. nih.gov
In another study focused on identifying inhibitors for the kinesin spindle protein (Eg5), a target for cancer treatment, extensive computational screening was performed. nih.gov While not directly featuring this compound, this research exemplifies the methodology of using molecular docking with programs like AutoDock to screen large libraries of compounds against a protein target (PDB: 3ZCW) and predict binding scores. nih.gov Similarly, a study on succinohydrazide derivatives used molecular docking to evaluate their potential as antibacterial and anti-breast cancer agents by simulating their binding with the protein target 1SA0. rdd.edu.iq
| Compound/Derivative Series | Protein Target | Predicted Biological Activity | Key Finding |
|---|---|---|---|
| Benzenesulfonyl-N-(2-chlorobenzyl)-phenazin-2-amine | Bcr-Abl Tyrosine Kinase | Anticancer | Exhibited a binding energy of -8.51 kcal/mol, indicating strong potential interaction. nih.gov |
| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide | Not specified | Antitumor | Identified as a hit compound with significant growth inhibition values. growingscience.com |
| Succinohydrazide derivatives | Tubulin (PDB: 1SA0) | Antibacterial, Anticancer | Docking studies were used to predict the binding mechanism of newly synthesized compounds. rdd.edu.iq |
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Group-based Quantitative SAR (G-QSAR), are pivotal in this area. G-QSAR models provide mathematical equations that correlate structural features of a series of compounds with their observed or predicted activity.
The research on 2-phenazinamine derivatives, including the benzenesulfonyl-N-(2-chlorobenzyl)-phenazin-2-amine, effectively demonstrates this approach. nih.gov By developing G-QSAR models, the researchers were able to identify key structural features that contribute to the anticancer activity. The models, which showed statistical significance, helped in designing newer, more potent derivatives. This strategy allows for the rational design of compounds with enhanced selectivity and activity against specific biological targets like tyrosine kinases. nih.gov
Mechanistic Insights from Quantum Chemical Calculations (e.g., Regioselectivity)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for understanding the intricate details of chemical reactions. These calculations can map out reaction pathways, determine the energies of transition states, and explain why certain products are formed over others (regioselectivity).
For instance, theoretical studies on the cycloaddition reactions of various compounds utilize DFT to analyze reactivity indices and activation energies. growingscience.com These calculations can determine which atoms are most likely to react (local reactivity) and which reaction pathway is energetically more favorable, thus predicting the regioselectivity of the reaction. mdpi.com While a specific study on the regioselectivity of this compound reactions was not highlighted, the principles are broadly applicable.
More directly related, the conformational structure of the similar molecule 2-chlorobenzoyl chloride has been investigated using gas electron diffraction aided by extensive ab initio and DFT calculations. sintef.no These studies revealed that the molecule exists as two stable non-planar conformers (anti and gauche). Understanding the stable conformations of the reactant is a critical first step in analyzing its reaction mechanisms, as the geometry can influence the accessibility of reactive sites and the stereochemical outcome of a reaction. sintef.no
Theoretical Spectroscopy and Experimental Validation (e.g., NMR, IR)
Computational methods can accurately predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Comparing these theoretical spectra with experimental data serves as a crucial validation for both the computational method and the experimental structure determination.
DFT calculations are commonly employed to predict vibrational frequencies (IR) and chemical shifts (NMR). For derivatives like 4-(2-Chlorobenzyl)-1-(furan-2-yl)- researchgate.netsintef.noacs.orgtriazolo[4,3-a]quinazolin-5(4H)-one, researchers have calculated the ¹H and ¹³C NMR spectra and found good agreement with the experimental data, confirming the synthesized structure. researchgate.net Similarly, for other heterocyclic compounds, theoretical vibrational frequencies are calculated and compared with experimental FT-IR spectra, often showing a strong correlation after applying a scaling factor. researchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. researchgate.net The comparison between experimental and calculated spectra allows for unambiguous assignment of signals to specific atoms in the molecule.
| Compound | Spectroscopy | Experimental Data Source | Theoretical Method | Key Finding |
|---|---|---|---|---|
| This compound | ¹H NMR | ChemicalBook chemicalbook.com | - | Experimental spectrum available for reference. |
| 2-Chlorobenzoyl chloride | ¹H NMR, IR | ChemicalBook chemicalbook.com | - | Experimental spectra available for reference. |
| 4-(2-Chlorobenzyl)-1-(furan-2-yl)- researchgate.netsintef.noacs.orgtriazolo[4,3-a]quinazolin-5(4H)-one | ¹H NMR, ¹³C NMR, IR | Experimental Synthesis researchgate.net | DFT | Calculated spectra showed good agreement with experimental data, confirming the structure. researchgate.net |
| 2-(4-Chlorophenyl)-1-methyl-1H-benzo[d]imidazole | ¹H NMR, ¹³C NMR, IR | Experimental Synthesis researchgate.net | DFT (B3LYP), HF | Theoretical vibrational frequencies and GIAO NMR chemical shifts showed good agreement with experimental data. researchgate.net |
Occupational and Environmental Risk Management Research
Academic Perspectives on Hazard Classification and Labeling
2-Chlorobenzyl chloride is a chemical compound that has been the subject of extensive hazard classification and labeling by various regulatory and scientific bodies. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is recognized as a combustible liquid. The compound is also classified as acutely toxic if swallowed, in contact with skin, or inhaled. fishersci.com It is known to cause severe skin burns and eye damage, and may lead to an allergic skin reaction. fishersci.comcdhfinechemical.com Furthermore, there is a suspicion that it may cause cancer and damage fertility or the unborn child.
The U.S. Occupational Safety and Health Administration (OSHA) considers this compound a hazardous substance under its Hazard Communication Standard (29 CFR 1910.1200). fishersci.com This classification underscores the need for appropriate handling and communication of its potential dangers in the workplace. Research indicates that the substance is a skin, eye, and respiratory tract irritant. nih.govnih.gov It can be absorbed through the skin and is a lachrymator, meaning it can cause tearing. nih.govnih.gov Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs. nih.gov
The International Programme on Chemical Safety (IPCS), a joint venture of the World Health Organization (WHO) and other international bodies, establishes a scientific basis for assessing risks from chemical exposure. who.int While no specific occupational exposure limits have been established for this compound, this does not imply the substance is harmless, and safe work practices are always recommended. nj.gov
Here is a summary of the GHS hazard classifications for this compound:
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from multiple safety data sheets. fishersci.comcdhfinechemical.com
Research into Environmental Release Pathways and Mitigation Strategies
Research indicates that organohalides, the family of compounds to which this compound belongs, have been widely used in various industries, leading to their diffusion into the atmosphere, water, and soil. researchgate.net The improper disposal of halogenated compounds has resulted in worldwide contamination. researchgate.net Due to their potential for adverse effects on living organisms, many organohalides are considered priority pollutants by environmental agencies. researchgate.net
This compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comscbt.com It is crucial to prevent this chemical from entering drains or water courses. scbt.com In the event of a spill, containment with sand, earth, or vermiculite (B1170534) is recommended. scbt.com Any wash water from cleaning equipment should be collected for treatment before disposal. scbt.com
The environmental fate of chlorinated compounds is a significant area of research. researchgate.net While some of these compounds occur naturally, many are of anthropogenic origin. researchgate.net Their persistence and potential for bioaccumulation are key concerns. researchgate.netnih.gov For this compound, its persistence in water and soil is considered high, while its persistence in air is low. It has a medium potential for bioaccumulation. scbt.com
Mitigation strategies for environmental release focus on containment and proper disposal. In case of a spill, all ignition sources should be removed, and the spill should be contained and absorbed with inert material. scbt.com It is important to prevent the product from entering drains, as it can contaminate the groundwater system. fishersci.com Local authorities should be notified of significant spillages that cannot be contained. fishersci.com
Scholarly Evaluation of Occupational Exposure Control Technologies
Given the hazardous nature of this compound, occupational exposure controls are critical. Engineering controls are the most effective line of defense. Where possible, operations should be enclosed, and local exhaust ventilation should be used at the site of chemical release. nj.gov If these controls are not sufficient to maintain airborne concentrations below exposure limits, respirators should be worn. nj.gov
Personal Protective Equipment (PPE) is essential for workers handling this chemical. This includes protective clothing, chemical goggles, and a full-face shield may be necessary for additional protection. nj.gov It's important to note that contact lenses may pose a special hazard as they can absorb and concentrate irritants. A written policy on the use of contact lenses in the workplace should be established.
Safe handling procedures are also paramount. Workers should avoid all personal contact with the chemical, including inhalation. scbt.com The substance should be used in a well-ventilated area, and workers should not enter confined spaces until the atmosphere has been checked. scbt.com Eating, drinking, or smoking while handling the chemical is prohibited. cymitquimica.com
Emergency facilities, such as eye wash fountains and emergency showers, should be readily available in the immediate work area. nj.gov In case of skin contact, the affected area should be immediately washed with soap and water. nj.gov Contaminated work clothes should be laundered separately by individuals who have been informed of the hazards. nj.gov
Scientific Basis for Emergency Response Protocols
Emergency response protocols for this compound are based on its chemical and toxicological properties. In the event of a fire, it is considered a slight fire hazard when exposed to heat or flame. scbt.com Heating may cause containers to rupture violently. scbt.com Suitable extinguishing media include dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. fishersci.comnj.gov Firefighters should wear full body protective clothing and a self-contained breathing apparatus. scbt.com It is also important to cool fire-exposed containers with water spray from a protected location. scbt.com
In case of a spill or leak, the area should be evacuated. nj.gov All ignition sources must be removed, and the spill should be cleaned up immediately, avoiding breathing vapors and contact with skin and eyes. scbt.com The spilled material should be contained with an inert absorbent like sand or earth. scbt.com
For medical emergencies, immediate action is crucial. If the chemical is swallowed, vomiting should not be induced. scbt.com The individual should be taken to a hospital or doctor without delay. scbt.com If there is skin or hair contact, the area should be flushed immediately with large amounts of water, and all contaminated clothing should be removed. scbt.com In case of eye contact, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention. fishersci.com If fumes are inhaled, the person should be removed from the contaminated area and kept warm and rested. scbt.com
The North American Emergency Response Guidebook (NAERG) provides guidance for first responders to quickly identify the hazards of materials during transportation incidents. nj.gov
Future Research Directions and Interdisciplinary Investigations
Development of Sustainable and Green Synthetic Routes for 2-Chlorobenzyl Chloride
The traditional synthesis of this compound often involves processes that are not environmentally benign. Consequently, a significant area of future research is the development of sustainable and green synthetic routes.
Current Research and Future Directions:
Alternative Chlorination Agents: Research is moving towards replacing harsh chlorinating agents with more environmentally friendly alternatives.
Catalytic Processes: The development of novel catalysts is a key focus. For instance, palladium-catalyzed carbonylation of benzyl (B1604629) acetate (B1210297) derivatives presents a halogen- and base-free method to produce related compounds, suggesting a potential pathway for greener synthesis. rsc.org This approach, utilizing palladium acetate and 1,1'-bis(diphenylphosphino)ferrocene (DPPF), operates at ambient carbon monoxide pressure, enhancing its sustainability. rsc.org
Electro-organic Synthesis: Electro-organic reactions are emerging as a sustainable method for synthesizing a variety of chemical compounds, utilizing renewable electricity as a green redox reagent under mild conditions. researchgate.net This could offer a pathway to decarbonize chemical manufacturing and reduce waste. researchgate.net
Process Optimization: Studies are focusing on optimizing reaction conditions to improve yield and reduce waste. For example, a method for preparing 2-chlorobenzoyl chloride from 2-chlorobenzaldehyde (B119727) using phosphorus pentachloride as a catalyst has been shown to significantly reduce reaction time and improve yields to over 90%. google.com
Future work will likely concentrate on combining these approaches to create economically viable and sustainable industrial-scale production methods for this compound.
Exploration of Novel Applications in Advanced Materials Science
While this compound is primarily used as an intermediate in the synthesis of pharmaceuticals and dyes, its reactive nature makes it a candidate for applications in advanced materials science. fishersci.casigmaaldrich.com
Potential Areas of Exploration:
Polymer Synthesis: The chlorobenzyl group can be a functional moiety for initiating or modifying polymerization reactions. Research could explore the incorporation of this compound into novel polymers to impart specific properties such as flame retardancy, thermal stability, or altered solubility. Chlorine chemistry, in general, is instrumental in producing a variety of chemical products, including polymers. nih.gov
Surface Modification: The reactivity of the benzylic chloride allows for the grafting of molecules onto various surfaces. This could be exploited to create functionalized materials with tailored surface properties for applications in sensors, catalysts, or biocompatible coatings.
Synthesis of Novel Organic Compounds: this compound serves as a building block for more complex molecules. For instance, it has been used in the synthesis of 2-(chloroseleno)benzoyl chloride, which reacts with various nucleophiles to form organoselenium compounds with potential applications in electronics and pharmaceuticals. researchgate.net
The exploration of these applications will require interdisciplinary collaboration between organic chemists, polymer scientists, and materials engineers.
In-Depth Mechanistic Toxicology Research and Biomarker Discovery
Understanding the precise mechanisms by which this compound exerts its toxic effects is crucial for risk assessment and the development of protective measures.
Key Research Areas:
Metabolic Pathways: Detailed investigation into the metabolic fate of this compound in biological systems is needed. It is known to hydrolyze to 2-chlorobenzyl alcohol, and further metabolism could lead to the formation of other toxic intermediates. gezondheidsraad.nl
Covalent Binding to Macromolecules: A key toxic mechanism for many reactive chemicals is their ability to form covalent bonds with proteins and DNA. Research should focus on identifying the specific molecular targets of this compound and its metabolites.
Biomarker Identification: The development of specific and sensitive biomarkers of exposure is a high priority. nih.gov A biomarker could be the parent compound, its metabolites, or a product of its interaction with a biological molecule. cdc.gov For example, research on formaldehyde (B43269) exposure has led to the identification of formaldehyde-glutathione conjugates as potential biomarkers. acs.org Similar approaches could be applied to this compound.
These studies will utilize advanced analytical techniques such as mass spectrometry and will be essential for monitoring human exposure and understanding the health risks associated with this compound. nih.govacs.org
Advanced Environmental Remediation Technologies for this compound Contamination
Given its toxicity to aquatic organisms and potential for environmental persistence, developing effective remediation technologies for this compound contamination is critical. scbt.com
Promising Remediation Strategies:
Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, have the potential to degrade this compound into less harmful substances. researchgate.net
Bioremediation: The use of microorganisms to break down organic pollutants is an environmentally friendly and cost-effective approach. researchgate.net Research is needed to identify and engineer microbial strains capable of efficiently degrading this compound.
Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. clu-in.org For chlorinated compounds, rhizodegradation, where microorganisms in the root zone break down contaminants, is a potential mechanism. clu-in.org
Adsorption: The use of adsorbent materials like activated carbon or biochar can effectively remove this compound from contaminated water. researchgate.net
The development and optimization of these technologies will be crucial for managing and mitigating the environmental impact of this compound. e-bookshelf.dedtic.mil
Integration of Computational and Experimental Approaches for Predictive Modeling
The integration of computational modeling with experimental data offers a powerful approach to predict the properties, behavior, and toxicity of chemicals like this compound.
Synergistic Approaches:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the toxicity of this compound and related compounds based on their chemical structure. These models are critical for prioritizing chemicals for further testing. rsc.org
Molecular Docking and Simulation: These computational techniques can be used to model the interaction of this compound with biological macromolecules, providing insights into its mechanism of action. researchgate.net
Computer-Aided Solvent Design: Computational methods, such as COSMO-RS based simulations, can be used to screen and select optimal solvents for reactions and separations, which can guide experimental work and accelerate process development. tue.nl
Integrated Testing Strategies: Combining in chemico (non-biological) reactivity assays with in silico (computational) models can provide a more comprehensive understanding of a chemical's potential to cause toxicity. researchgate.net
By combining the predictive power of computational models with the empirical validation of experimental studies, researchers can accelerate the pace of discovery and enhance the safety and sustainability of chemical processes involving this compound. tue.nlnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chlorobenzyl chloride, and how can purity be optimized?
- Synthesis Methods :
- Chlorination of o-Chlorotoluene : Side-chain chlorination using Cl₂ or SOCl₂ under controlled conditions yields this compound. Co-products like o-chlorobenzal chloride may form, requiring fractional distillation for purification .
- Reagent-Solvent Systems : Thionyl chloride (SOCl₂) with N-methyl acetamide or DMF in dichloromethane (DCM) at 50°C for 1–12 hours produces the compound. Post-reaction, solvent removal via distillation and washing with water yields the product .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H NMR (δ 4.7–5.0 ppm for –CH₂Cl; aromatic protons δ 7.2–7.5 ppm) and ¹³C NMR (δ 45–50 ppm for –CH₂Cl) .
- Mass Spectrometry : Molecular ion peak at m/z 161 (C₇H₆Cl₂⁺) with characteristic fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Use fume hoods to avoid inhalation .
- Reactivity Hazards : Reacts with water to release HCl; store under anhydrous conditions (e.g., molecular sieves). Avoid contact with bases or oxidizers .
- Emergency Measures : Neutralize spills with sodium bicarbonate. In case of skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How do reaction conditions influence contradictory yield data in this compound synthesis?
- Key Variables :
- Solvent Polarity : DCM vs. benzene affects reaction rates due to differences in dielectric constant. DCM accelerates Cl⁻ dissociation, enhancing electrophilic substitution .
- Temperature : Reactions at 50°C show higher yields (70–80%) compared to 0–20°C (50–60%) but risk over-chlorination. Controlled heating with reflux optimizes selectivity .
- Catalysts : Trace DMF or N-methyl acetamide acts as a Lewis acid catalyst, improving chlorination efficiency .
Q. What mechanistic insights explain the lachrymatory properties of this compound?
- Chemical Basis : The –CH₂Cl group reacts with moisture on mucous membranes, releasing HCl and forming reactive intermediates (e.g., benzyl carbocations), which trigger irritation .
- Mitigation Strategies : Use closed systems for reactions and store under inert gases. Synthesize less volatile derivatives (e.g., benzyl ethers) for reduced exposure risks .
Q. How can this compound be utilized in synthesizing pharmacologically active compounds?
- Case Study – Ticlopidine :
- Reaction with Thienopyridine : this compound reacts with thieno[3,2-c]pyridine in acetonitrile, followed by NaBH₄ reduction to form the tetrahydrothienopyridine backbone. Final HCl salt crystallization yields Ticlopidine (antiplatelet agent) .
- Derivatization Strategies :
- Amidation : React with amines (e.g., NH₃/Et₃N) to form benzylamines.
- Nucleophilic Substitution : Replace –CH₂Cl with –CN or –SH groups for functional diversity .
Q. What are the challenges in quantifying trace impurities in this compound?
- Common Impurities : Residual o-chlorotoluene (unreacted starting material), dichlorinated by-products, and moisture-induced HCl .
- Analytical Solutions :
- GC-MS with Headspace Sampling : Detects volatile impurities (detection limit: 0.1 ppm).
- Ion Chromatography : Quantifies chloride ions from hydrolysis .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and real-time monitoring to balance yield and purity.
- Safety-Centric Design : Implement engineering controls (e.g., scrubbers for HCl off-gases) in large-scale reactions .
- Data Reproducibility : Document solvent batch sources (trace water content varies) and ambient humidity during experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
